3-Bromo-5-fluoropyridin-4-amine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various biologically active molecules. The compound's unique structure, featuring both bromine and fluorine substituents, enhances its reactivity and utility in organic synthesis.
The compound can be synthesized through various methods, primarily involving the bromination and fluorination of pyridine derivatives. It is commercially available from several chemical suppliers, reflecting its significance in research and industrial applications.
3-Bromo-5-fluoropyridin-4-amine hydrochloride is classified as a halogenated aromatic amine. Its molecular formula is , and it has a molecular weight of approximately 191.00 g/mol. The presence of bromine and fluorine atoms makes it a valuable building block in medicinal chemistry.
The synthesis of 3-Bromo-5-fluoropyridin-4-amine hydrochloride typically involves multi-step reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. For example, reactions are often conducted in polar aprotic solvents to enhance nucleophilicity.
3-Bromo-5-fluoropyridin-4-amine hydrochloride can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Bromo-5-fluoropyridin-4-amine hydrochloride largely depends on its application in biological systems. As an intermediate in drug synthesis, it may interact with specific biological targets, influencing pathways related to cell signaling or metabolic processes.
While specific data on its mechanism of action is limited due to its status as a synthetic intermediate, compounds with similar structures often exhibit activity by modulating enzyme functions or acting as inhibitors in various biochemical pathways.
The compound's density is reported to be approximately , with a flash point around indicating its handling properties under heat.
3-Bromo-5-fluoropyridin-4-amine hydrochloride has significant applications in scientific research, particularly in the development of pharmaceuticals:
Its unique properties make it an important component in the field of medicinal chemistry and drug development, contributing to the advancement of therapeutic agents targeting various diseases.
The strategic placement of bromine at C3 and fluorine at C5 on the pyridine ring creates distinct electronic and steric effects critical for drug development:
Electrostatic Complementarity: Fluorine’s high electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect at C5, lowering the pKa of the C4-amine group (predicted pKa ≈ 1.86) [8]. This enhances hydrogen-bonding capability with biological targets while improving membrane permeability. Concurrently, the bromine atom at C3 provides a large, polarizable halogen bond donor site capable of interacting with carbonyl groups and electron-rich residues in enzyme binding pockets [6].
Orthogonal Reactivity: Bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient derivatization. The fluorine atom remains inert under these conditions, preserving its electronic contributions. This reactivity profile is exploited in multi-step syntheses of kinase inhibitors and PDE2A ligands, where the bromine is selectively replaced while retaining the fluorine and amine functionalities [10].
Isosteric Properties: The bromo-fluoro pattern mimics steric and electronic features of natural substrates. For instance, in PDE2A inhibitors like BIT1, the 3-bromo-5-fluoropyridinyl moiety acts as a bioisostere for purine nucleobases, enhancing target affinity while resisting metabolic degradation. Fluorine’s resistance to cytochrome P450 oxidation (CYP1A2, CYP3A4) significantly improves metabolic stability compared to non-fluorinated analogs [2] [10].
Computational analyses (LogP = 1.44, ESOL solubility = -2.12) indicate balanced lipophilicity suitable for blood-brain barrier penetration (high BBB permeant probability) [2]. This property is leveraged in neuropharmaceutical precursors, such as PDE2A inhibitors for Alzheimer’s disease, where high central nervous system exposure is essential [10].
The development of halogenated pyridines reflects three key phases in medicinal chemistry:
Early Heterocyclic Scaffolds (1950s–1980s): Initial pyridine applications focused on simple derivatives like nicotinic acid and isoniazid. The discovery of fluoropyridines in the 1960s introduced enhanced metabolic stability over benzene analogs. However, synthetic limitations constrained structural diversity. Early routes to 4-aminopyridines relied on Chichibabin amination, which suffered from low regioselectivity and inability to control halogen positioning [4].
Halogen-Specific Synthesis Breakthroughs (1990s–2010s): Advancements in directed ortho-metalation (DoM) and catalytic cross-coupling enabled precise halogen placement. For 3-bromo-5-fluoropyridin-4-amine, key developments included:
Catalytic fluorination (e.g., Balz-Schiemann reaction) on aminopyridine precursors [4] [8]These methods enabled industrial-scale production (e.g., Synquest Labs’ 95% pure product) [3]. The compound’s utility grew with the rise of structure-activity relationship (SAR) studies, where its bromo-fluoro-amine triad allowed systematic derivatization.
Modern Applications in Targeted Therapeutics (2010s–Present): The compound features in syntheses of:
Table 2: Evolution of Key Pyridine Derivatives in Drug Development
Era | Representative Compound | Therapeutic Role | Limitations Overcome |
---|---|---|---|
1960s | Nicotinic acid | Antihyperlipidemic | Low potency; poor bioavailability |
1980s | 4-Aminopyridine (Dalfampridine) | Potassium channel blocker (MS) | Narrow therapeutic index |
2000s | 5-Fluorouracil-pyridine conjugates | Anticancer prodrugs | Metabolic instability |
2010s–Present | BIT1 (PDE2A inhibitor) | Neuroprotective agents | Blood-brain barrier penetration |
The structural evolution culminated in compounds like 3-bromo-5-fluoropyridin-4-amine hydrochloride, which embodies modern design principles: directed halogen placement for synthetic versatility, fluorine for pharmacokinetic optimization, and amine functionality for target engagement. Current research exploits its role in synthesizing fluorinated piperidines via catalytic hydrogenation—a critical transformation for conformationally constrained bioactive molecules [9] [10]. Asymmetric hydrogenation methodologies now achieve >90% diastereoselectivity in piperidine formation, enabling efficient production of stereochemically complex therapeutics from this versatile building block [9].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4